2-Methyl-octahydroazocine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methylazocane is an organic compound with the molecular formula C8H17N It is a derivative of azocane, a saturated nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylazocane typically involves the cyclization of appropriate precursors. One common method is the reaction of 1,6-diaminohexane with formaldehyde under acidic conditions, leading to the formation of the azocane ring with a methyl group at the 2-position. The reaction conditions often include a temperature range of 60-80°C and a reaction time of several hours to ensure complete cyclization.
Industrial Production Methods
Industrial production of 2-methylazocane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-quality 2-methylazocane suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-methylazocane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert 2-methylazocane to its amine derivatives.
Substitution: The nitrogen atom in the azocane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
2-methylazocane has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methylazocane involves its interaction with specific molecular targets. The nitrogen atom in the azocane ring can form hydrogen bonds or coordinate with metal ions, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, or cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
Azocane: The parent compound without the methyl group.
1-methylazocane: A structural isomer with the methyl group at the 1-position.
2-ethylazocane: A derivative with an ethyl group instead of a methyl group.
Uniqueness
2-methylazocane is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the 2-position can enhance its stability and modify its interaction with other molecules compared to its analogs.
Properties
Molecular Formula |
C8H17N |
---|---|
Molecular Weight |
127.23 g/mol |
IUPAC Name |
2-methylazocane |
InChI |
InChI=1S/C8H17N/c1-8-6-4-2-3-5-7-9-8/h8-9H,2-7H2,1H3 |
InChI Key |
MHEHELVTSIPICT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCCCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.